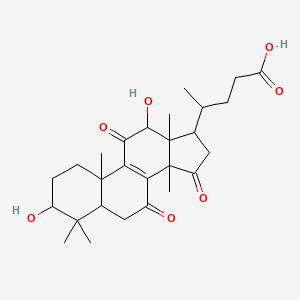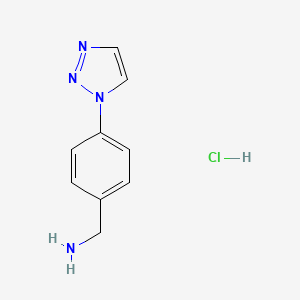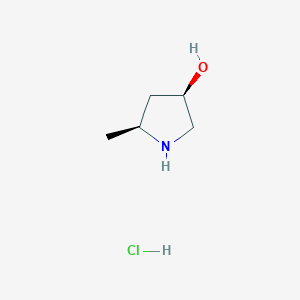![molecular formula C12H14ClN3O2 B3026836 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-75-5](/img/structure/B3026836.png)
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
概要
説明
“(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate” is an organic compound with the molecular formula C12H14ClN3O2 . It is a white crystalline powder with low solubility . This compound has applications in the pharmaceutical field, often used as an intermediate for antiepileptic drugs or sedatives . It can also be used as a synthetic intermediate for pesticides, such as insecticides or herbicides .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves the direct cyclization of an aldehyde intermediate, although the yield of this reaction can be poor due to the enolization of the aldehyde .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and a methyl pivalate group attached to the 7-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include α-alkylation, cyclization, and possibly enolization . The chlorination of carbonyl with phosphorus oxychloride to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 267.71 Da . The compound is soluble in DMSO, ethyl acetate, and methanol .科学的研究の応用
Inhibition of Thymidylate Synthase
The compound shows promise as an antitumor agent, primarily targeting thymidylate synthase rather than purine synthesis. This highlights its potential in cancer research and treatment strategies (Taylor et al., 1992).
Synthesis of Functionalized Pyrimidines
Pivalic acid is used to facilitate the synthesis of functionalized pyrimidines, including those related to the (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate. This process is integral in studying structure-activity relationships of these compounds (Maddess & Carter, 2012).
Antiproliferative and Antiviral Activity
This compound is involved in the synthesis of various derivatives that have demonstrated antiproliferative and antiviral activities. These derivatives are significant in the development of new therapeutic agents for viral infections and cancer (Pudlo et al., 1990).
Interaction with Glycine Esters
Studies on the interaction of related pyrrolo[2,3-d]pyrimidine compounds with glycine esters have contributed to the development of novel derivatives with potential biological activity. This research is crucial in expanding the chemical diversity and therapeutic potential of these compounds (Zinchenko et al., 2018).
Synthesis of Nucleoside Analogues
Research has focused on synthesizing nucleoside analogues using the pyrrolo[2,3-d]pyrimidine framework. These analogues are essential in the study of biochemical processes and the development of antiviral and anticancer drugs (Hinshaw et al., 1969).
作用機序
While the specific mechanism of action of “(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate” is not mentioned in the search results, compounds with a similar pyrrolopyrimidine core are known to inhibit the activity of one or more of the Janus kinase (JAK) family of enzymes . This interferes with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Safety and Hazards
生化学分析
Biochemical Properties
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . The compound interacts with JAK enzymes by binding to their active sites, thereby inhibiting their activity and disrupting the signaling pathway. This interaction is essential for its therapeutic applications in treating cancer and inflammatory diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the JAK-STAT pathway. This modulation leads to changes in gene expression and cellular metabolism, resulting in altered cell proliferation and apoptosis . The compound’s impact on cell signaling pathways makes it a potential candidate for targeted cancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with JAK enzymes. By binding to the active sites of these enzymes, it inhibits their kinase activity, preventing the phosphorylation of STAT proteins. This inhibition disrupts the downstream signaling cascade, leading to changes in gene expression and cellular responses . The compound’s ability to inhibit enzyme activity and alter gene expression is central to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its degradation over time can lead to reduced efficacy and altered cellular responses . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK enzyme activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring safe and effective use in clinical settings .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and optimizing its therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and safety . Understanding the transport mechanisms is vital for developing targeted delivery systems and improving therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall therapeutic potential . Detailed studies on its subcellular localization are necessary to fully understand its mechanism of action and optimize its use in clinical applications .
特性
IUPAC Name |
(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)11(17)18-7-16-5-4-8-9(13)14-6-15-10(8)16/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPDTZKIIYSQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=CC2=C1N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127509 | |
| Record name | Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-75-5 | |
| Record name | Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146629-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2-dimethyl-, (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
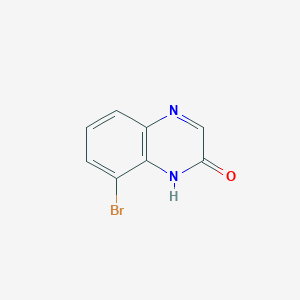
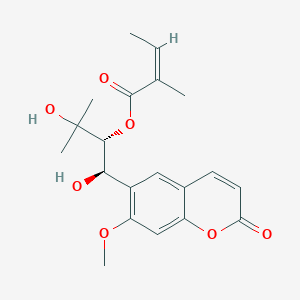
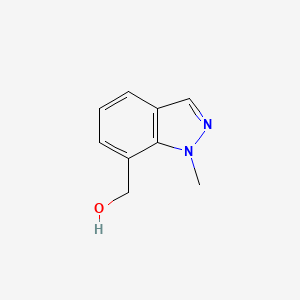
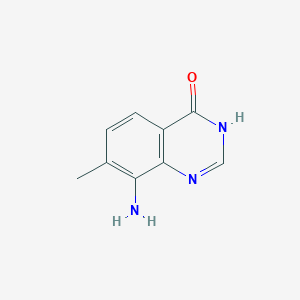


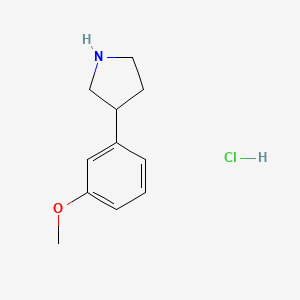
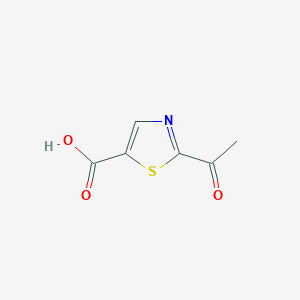
![4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3026766.png)
![(9,10,19-Trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B3026769.png)
